molecular formula C16H13N3O2S B2892809 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 1021112-75-3

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2892809
CAS No.: 1021112-75-3
M. Wt: 311.36
InChI Key: DZWMXVWJBGMKEJ-CMDGGOBGSA-N
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Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group and a cinnamamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, enabling diverse biological interactions. Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs demonstrate broad bioactivities, including antifungal, antiviral, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

(E)-3-phenyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-14(9-8-12-5-2-1-3-6-12)17-16-19-18-15(21-16)11-13-7-4-10-22-13/h1-10H,11H2,(H,17,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWMXVWJBGMKEJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Compounds:

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Structural and Functional Insights :

  • LMM5 and LMM11 share the 1,3,4-oxadiazole core but differ in substituents. LMM5 has a 4-methoxyphenylmethyl group, while LMM11 features a furan-2-yl moiety. Both compounds demonstrated antifungal activity against Paracoccidioides brasiliensis, with LMM11 showing higher solubility (100 µg/mL in DMSO) compared to LMM5 (50 µg/mL) .
  • Comparison with Target Compound: The cinnamamide group in the target compound replaces the sulfamoyl benzamide in LMM5/LMM11. This substitution may alter membrane permeability due to the conjugated double bond in cinnamamide. The thiophene group (vs.

Comparison with Antiviral 1,3,4-Oxadiazole Derivatives

Key Compounds:

  • Compound 446 : N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide
  • Compound 448 : Structural analog with modified substituent positions

Research Findings :

  • These derivatives exhibited antiviral activity surpassing the reference standard (NNM). Substituent position significantly influenced potency; for example, compound 446 showed enhanced activity due to its nitro group and methylthio side chain .
  • Comparison with Target Compound : The target lacks a nitro group but includes a thiophene ring. Sulfur atoms in both thiophene and methylthio groups may facilitate redox interactions, but the absence of a nitro group might reduce electron-withdrawing effects critical for viral protease inhibition .

Comparison with Anticancer 1,3,4-Oxadiazole Derivatives

Key Compounds:

  • 5c : N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine
  • 5f : N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Activity Profile :

  • These compounds displayed selectivity against HOP-92 non-small cell lung cancer cells, attributed to electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents .
  • Comparison with Target Compound : The cinnamamide group in the target may engage in hydrophobic interactions with cancer cell targets, similar to chlorophenyl/methoxyphenyl groups. However, the absence of a pyridin-2-amine moiety might shift the mechanism from kinase inhibition to apoptosis via mitochondrial pathways .

Comparison with Antimicrobial Benzofuran–Oxadiazole Hybrids

Key Compounds:

  • 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
  • 2b : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Activity :

  • These hybrids showed potent antimicrobial activity, likely due to the benzofuran-thioacetamide linkage disrupting microbial membranes .
  • Comparison with Target Compound : The target’s thiophene and cinnamamide groups lack the thioacetamide bridge, suggesting a different mechanism, possibly targeting intracellular enzymes rather than membrane integrity .

Comparison with Anti-Inflammatory 1,3,4-Oxadiazole Derivatives

Key Compounds:

  • VId, VIe, VIf, VIh : N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives

Findings :

  • These compounds reduced inflammation in a carrageenan-induced paw edema model, with alkylthio chains enhancing COX-2 inhibition .

Structural Analysis and Implications for Bioactivity

Substituent Effects:

  • Thiophene vs. Furan : Thiophene’s higher electronegativity may improve binding to metalloenzymes compared to furan .
  • Cinnamamide vs. Benzamide : The styryl group in cinnamamide could enhance π-π stacking with aromatic residues in target proteins, improving affinity .

Hypothetical Activity Profile:

  • Antifungal : Likely moderate, depending on sulfhydryl enzyme interactions.
  • Anticancer: Potential via cinnamamide-induced apoptosis, though less selective than pyridin-2-amine derivatives.
  • Antimicrobial : Uncertain; structural dissimilarity to benzofuran hybrids suggests alternative targets.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Efficacy Notes Reference
Target Compound Thiophen-2-ylmethyl, cinnamamide Hypothetical Structural parallels suggest antifungal/anticancer potential -
LMM5 4-Methoxyphenylmethyl, sulfamoyl benzamide Antifungal Effective in paracoccidioidomycosis
LMM11 Furan-2-yl, sulfamoyl benzamide Antifungal Higher solubility than LMM5
Compound 446 (Wang et al.) Methylthio, nitro benzamide Antiviral Superior to reference standard
Compound 5c 4-Chlorophenyl, pyridin-2-amine Anticancer Selective against HOP-92 cells
Compound 2a (Benzofuran hybrid) Benzofuran, thioacetamide Antimicrobial Disrupts microbial membranes
VId (Anti-inflammatory) Alkylthio, benzoxazol Anti-inflammatory Reduces paw edema (p<0.0001)

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